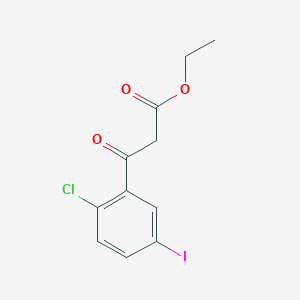

3-(2-Chloro-5-iodo-phenyl)-3-oxo-propionic acid ethyl ester

Description

3-(2-Chloro-5-iodo-phenyl)-3-oxo-propionic acid ethyl ester is a halogenated aromatic β-keto ester with a phenyl ring substituted at positions 2 and 5 with chlorine and iodine, respectively. The ester group (ethyl) and the β-keto moiety (3-oxo-propionic acid) confer distinct reactivity, making it a versatile intermediate in organic synthesis and pharmaceutical research. Its molecular formula is C₁₁H₁₀ClIO₃, with a molecular weight of 352.55 g/mol (calculated based on substituent atomic weights).

Properties

IUPAC Name |

ethyl 3-(2-chloro-5-iodophenyl)-3-oxopropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClIO3/c1-2-16-11(15)6-10(14)8-5-7(13)3-4-9(8)12/h3-5H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYVDNAAEHOCPHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=C(C=CC(=C1)I)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClIO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-5-iodo-phenyl)-3-oxo-propionic acid ethyl ester typically involves multiple steps starting from readily available starting materials. One common synthetic route involves the following steps:

Nitration: The starting material, 2-chlorobenzoic acid, undergoes nitration to introduce a nitro group.

Reduction: The nitro group is then reduced to an amino group.

Sandmeyer Reaction: The amino group is converted to an iodo group using the Sandmeyer reaction.

Friedel-Crafts Acylation: The resulting 2-chloro-5-iodobenzoic acid is then subjected to Friedel-Crafts acylation to introduce the oxo group.

Esterification: Finally, the carboxylic acid group is esterified to form the ethyl ester.

Industrial Production Methods

For industrial production, the process is optimized for high yield and purity. The use of efficient catalysts and reaction conditions, such as controlled temperature and pressure, ensures the scalability of the synthesis. The Sandmeyer reaction, in particular, is favored for its high iodine utilization rate and simplicity in operation .

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-5-iodo-phenyl)-3-oxo-propionic acid ethyl ester can undergo various types of chemical reactions, including:

Substitution Reactions: The chloro and iodo substituents on the phenyl ring can participate in nucleophilic substitution reactions.

Reduction Reactions: The oxo group can be reduced to a hydroxyl group under appropriate conditions.

Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium iodide in acetone for the substitution of the chloro group.

Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of the oxo group.

Hydrolysis: Acidic or basic conditions can be used for the hydrolysis of the ester group.

Major Products

Substitution: Products include derivatives with different substituents on the phenyl ring.

Reduction: The major product is the corresponding alcohol.

Hydrolysis: The major product is 3-(2-Chloro-5-iodo-phenyl)-3-oxo-propionic acid.

Scientific Research Applications

3-(2-Chloro-5-iodo-phenyl)-3-oxo-propionic acid ethyl ester has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug candidates.

Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural features.

Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-5-iodo-phenyl)-3-oxo-propionic acid ethyl ester depends on its application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors. The chloro and iodo substituents can enhance binding affinity to target proteins, while the oxo and ester groups can participate in hydrogen bonding and other interactions. The exact molecular targets and pathways involved vary depending on the specific application and the structure of the target molecule .

Comparison with Similar Compounds

Structurally related compounds include halogenated phenyl β-keto esters, heterocyclic analogs, and derivatives with varying substituents. Below is a comparative analysis based on molecular properties, synthesis, and applications:

Halogen-Substituted Phenyl β-Keto Esters

Key Differences :

- Halogen Effects : The Cl/I combination in the target compound increases molecular weight by ~30% compared to bromo analogs, enhancing lipophilicity and polarizability. Iodine’s large atomic radius may improve binding in biological systems (e.g., viral polymerase inhibition) .

- Reactivity : Bromo analogs are more reactive in cross-coupling reactions (e.g., Suzuki), whereas iodine’s lower electronegativity could stabilize radical intermediates in photochemical reactions .

Heterocyclic and Functionalized Analogs

Key Differences :

- Electronic Effects : Methoxy groups (electron-donating) in ’s compound enhance solubility in polar solvents, whereas halogens (electron-withdrawing) in the target compound reduce solubility but improve metabolic stability .

- Biological Interactions : Benzoimidazole derivatives () exhibit heterocycle-specific interactions (e.g., enzyme inhibition), while halogenated phenyl esters may target halogen-bonding domains in proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.